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molecular formula C7H8N4S2 B8443083 4-Hydrazino-2-methylthiothiopheno[3,2-d]pyrimidine

4-Hydrazino-2-methylthiothiopheno[3,2-d]pyrimidine

Cat. No. B8443083
M. Wt: 212.3 g/mol
InChI Key: BNGGIHLWUSBCLJ-UHFFFAOYSA-N
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Patent
US05494887

Procedure details

4-Chloro-2-methylthiothiopheno[3,2-d]pyrimidine (15.26 g, 70.4 mmol) was mixed with 400 mL of ethanol and then 7.2 mL (148 mmol) of hydrazine hydrate was added with stirring at ambient temperature and the mixture was allowed to stir overnight. The solid materials present were recovered by filtration and the filtrate was evaporated to dryness under reduced pressure to obtain additional solid material. All of the solids were combined and mixed vigorously with a mixture of 500 mL of dichloromethane and 500 mL of water for 6 hours. The solids present were recovered by filtration and dried to obtain 13.9 g of the title compound as a slightly yellow solid melting at 242°-244° C. The proton NMR spectrum was consistent with the assigned structure.
Quantity
15.26 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[S:12][CH:11]=[CH:10][C:4]=2[N:5]=[C:6]([S:8][CH3:9])[N:7]=1.C(O)C.O.[NH2:17][NH2:18].ClCCl>O>[NH:17]([C:2]1[C:3]2[S:12][CH:11]=[CH:10][C:4]=2[N:5]=[C:6]([S:8][CH3:9])[N:7]=1)[NH2:18] |f:2.3|

Inputs

Step One
Name
Quantity
15.26 g
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)SC)C=CS2
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
7.2 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid materials present were recovered by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain additional solid material
FILTRATION
Type
FILTRATION
Details
The solids present were recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(N)C=1C2=C(N=C(N1)SC)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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